molecular formula C12H18N2 B1209816 N'-Propylnornicotine CAS No. 91907-45-8

N'-Propylnornicotine

Cat. No. B1209816
CAS RN: 91907-45-8
M. Wt: 190.28 g/mol
InChI Key: ISVARSJFNQPNRD-UHFFFAOYSA-N
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Description

N’-Propylnornicotine is a chemical compound with the molecular formula C12H18N2 . It is also known by other names such as 3-(1-Propyl-2-pyrrolidinyl)pyridine .


Molecular Structure Analysis

The molecular structure of N’-Propylnornicotine consists of 12 carbon atoms, 18 hydrogen atoms, and 2 nitrogen atoms . The average mass is 190.285 Da and the monoisotopic mass is 190.147003 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of N’-Propylnornicotine are not explicitly mentioned in the sources I found. For detailed properties, it would be best to refer to a specialized chemical database or literature .

Scientific Research Applications

Biochemical Analysis

  • Nornicotine Detection in Smokers' Urine : N'-Propylnornicotine has been utilized in a sensitive gas chromatographic assay to measure nornicotine concentrations in human urine. The method involves converting nornicotine into its N'-propyl derivative, which enhances its chromatographic properties, allowing for precise quantification at low nanogram levels (Zhang, Jacob, & Benowitz, 1990).

Pharmacological Research

  • Inhibition of Human Placental Aromatase : Nornicotine derivatives have been shown to exhibit competitive inhibition on human placental microsomal aromatase. N'-Propylnornicotine and related compounds might affect estrogen biosynthesis and could be potential structures for non-steroidal anti-cancer therapy development (Bullion, Ohnishi, & Osawa, 1991).

Cancer Research

  • Breast Cancer Aromatase Inhibition : Tobacco alkaloid derivatives, including N'-Propylnornicotine, have been studied for their ability to inhibit estrogen formation in breast tumor cells by suppressing aromatase activity. This suggests a potential role in breast cancer therapy (Kadohama, Shintani, & Osawa, 1993).

Agricultural Chemistry

  • Germination and Growth Inhibition : Acylnornicotines, including N'-Propylnornicotine, have been identified in Nicotiana species and tested for their inhibitory activity in tobacco seed germination. The study helps understand the structure-activity relationships of acylnornicotines in agricultural contexts (Matsuzaki, Miyano, Yasumatsu, Matsushita, & Koiwai, 1988).

Metabolic Research

  • Microsomal Metabolism Studies : The in vitro hepatic microsomal metabolism of N-benzyl and N-benzoylnornicotine derivatives, including N'-Propylnornicotine, has been studied to understand their metabolic pathways in biological systems (Yilmaz, Aricioĝlu Kartal, Ulgen, & Gorrod, 2004).

Botanical Studies

Analytical Chemistry

  • Structural Elucidation in Tobacco : N'-Propylnornicotine has been identified and quantitatively analyzed in cherry-red tobacco, contributing to the understanding of tobacco alkaloid composition and its impact on tobacco leaf characteristics (Li, Pang, Shi, Bai, Sui, & Chen, 2022).

Safety And Hazards

The safety and hazards of N’-Propylnornicotine are not explicitly mentioned in the sources I found. For detailed safety information, it would be best to refer to a specialized chemical database or safety data sheet .

properties

IUPAC Name

3-(1-propylpyrrolidin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-2-8-14-9-4-6-12(14)11-5-3-7-13-10-11/h3,5,7,10,12H,2,4,6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISVARSJFNQPNRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-Propylnornicotine

CAS RN

91907-45-8
Record name N'-Propylnornicotine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091907458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
Y Zhang, P Jacob III, NL Benowitz - Journal of Chromatography B …, 1990 - Elsevier
… The peak area of the derivative was compared to the area of synthetic N’ -propylnornicotine diluted to the same concentration. In three replicate determinations, the yields ranged from …
Number of citations: 31 www.sciencedirect.com
SC Moldoveanu - Contributions to Tobacco & Nicotine Research, 2013 - sciendo.com
The chiral separation of minor alkaloids from tobacco is of interest because R and S isomers of these compounds have differences in their physiological activity. This difference is also …
Number of citations: 4 sciendo.com
PA Crooks, M Li, LP Dwoskin - Drug metabolism and disposition, 1997 - ASPET
The time course of nicotine metabolite appearance in brain from 5 min–18 hr after subcutaneous administration ofS-(−)-[ 3 H-N-methyl]nicotine was determined. Results demonstrated …
Number of citations: 108 dmd.aspetjournals.org
P Jacob III, L Yu, G Liang, AT Shulgin… - … of Chromatography B …, 1993 - Elsevier
… We had previously found that electron-ionization mass spectrometry of N'-propylnornicotine produced as the major ion m/z 161, which results from loss of an ethyl radical from the propyl …
Number of citations: 84 www.sciencedirect.com
HD Boswell, B Dräger, J Eagles, C McClintock, A Parr… - Phytochemistry, 1999 - Elsevier
A range of analogues of N-methylputrescine and tropinone were fed to transformed root cultures of Nicotiana rustica and/or a Brugmansia candida×aurea hybrid. These cultures were …
Number of citations: 21 www.sciencedirect.com
H Yamanaka, M Nakajima, T Fukami, H Sakai… - Drug metabolism and …, 2005 - ASPET
Nornicotine is an N-demethylated metabolite of nicotine. In the present study, human cytochrome P450 (P450) isoform(s) involved in nicotine N-demethylation were identified. The Eadie…
Number of citations: 98 dmd.aspetjournals.org
H Erdtman, F Haglid, I Wellings… - Acta Chem …, 1963 - actachemscand.org
… In the same way N-propylnornicotine was synthesised starting with nornicotine and a mixture of propionic acid and its anhydride. Table 2 shows the variation in biological activity with …
Number of citations: 39 actachemscand.org
X Liu, P Jacob III, N Castagnoli Jr - Nicotine and Related Alkaloids …, 1993 - Springer
This chapter is concerned with the metabolic fates of the so-called minor tobacco alkaloids. Nicotine*; (1, see Figure 7.1) is the most abundant (Schmeltz and Hoffman, 1977) and …
Number of citations: 5 link.springer.com
JP Thenot, A Hung - Trace Organic Analysis: A New Frontier in …, 1979 - books.google.com
… Separation of nicotine (1) and N-propylnornicotine (2) on a packed column (4 ft. 2% OV 101… Linear response of the nitrogen-phosphorus detector to nicotine; n-propylnornicotine was …
Number of citations: 1 books.google.com
PA Crooks, LP Dwoskin - Biochemical pharmacology, 1997 - Elsevier
Nicotine, the principal alkaloid in tobacco products, is generally accepted to be the active pharmacological agent responsible for CNS effects resulting from tobacco use. Arguments are …
Number of citations: 139 www.sciencedirect.com

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